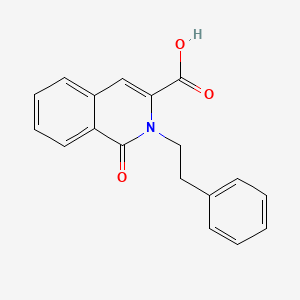

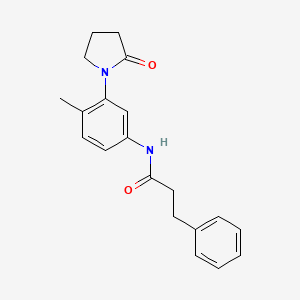

2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, followed by the addition of the various functional groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Tetrazoles, for example, are known to participate in a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this could be determined using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and its reactivity with various reagents .Applications De Recherche Scientifique

Chemical Synthesis and Methodology

Compounds similar to 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide are often synthesized through one-pot reactions, showcasing the chemical flexibility and synthetic accessibility of tetrazole derivatives. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized through a one-pot reaction, demonstrating the method's simplicity and efficiency (Morabia & Naliapara, 2014). These methodologies underscore the relevance of tetrazole compounds in organic synthesis, providing a foundation for developing new materials and pharmaceuticals.

Antimicrobial and Antiprotozoal Applications

Research on imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related to the tetrazole class, has shown significant antiprotozoal activity, highlighting the potential of these compounds in developing treatments against protozoal infections (Ismail et al., 2004). Such findings suggest that compounds like 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide might also hold potential in antimicrobial and antiprotozoal research, pending further investigation.

Antitumor Potential

Tetrazole derivatives have been explored for their antitumor properties, with studies on imidazotetrazines revealing promising broad-spectrum antitumor activity (Stevens et al., 1984). This research avenue suggests that tetrazole compounds, including 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide, could be valuable in designing new antitumor agents.

Coordination Chemistry and Material Science

Tetrazole derivatives serve as ligands in coordination chemistry, forming complexes with metal ions. These complexes exhibit diverse properties, such as slow magnetic relaxation and photochromic behavior, which are useful in materials science (Cao et al., 2015). Such characteristics highlight the potential applications of 2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide in developing new materials with unique optical and magnetic properties.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable. Safety data sheets (SDS) provide information on the hazards associated with a particular compound, as well as guidelines for safe handling .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN5O2/c17-12-6-8-14(9-7-12)22-19-15(18-20-22)16(24)21(10-11-23)13-4-2-1-3-5-13/h6-9,13,23H,1-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVDQZDIUGEDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCO)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)

![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)

![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2838623.png)

![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate](/img/structure/B2838629.png)

![N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2838632.png)

![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-4-methoxybenzenecarboxamide](/img/structure/B2838637.png)